molecular formula C16H18ClNO3 B13469462 methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride CAS No. 2913229-21-5

methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride

Cat. No.: B13469462
CAS No.: 2913229-21-5
M. Wt: 307.77 g/mol
InChI Key: UCVJECUKNZYAFU-XFULWGLBSA-N
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Description

Methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is a chemical compound with a molecular weight of 307.78 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenoxyphenyl group, and a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The amino group is introduced through a reductive amination process, where the corresponding ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

2913229-21-5

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C16H17NO3.ClH/c1-19-16(18)11-15(17)12-6-5-9-14(10-12)20-13-7-3-2-4-8-13;/h2-10,15H,11,17H2,1H3;1H/t15-;/m1./s1

InChI Key

UCVJECUKNZYAFU-XFULWGLBSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)OC2=CC=CC=C2)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)N.Cl

Origin of Product

United States

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